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Abstract
SR1001 is a synthetic small molecule that acts as a potent and selective inverse agonist for the

Retinoic acid receptor-related Orphan Receptors (ROR) alpha (RORα) and gamma (RORγ).

These nuclear receptors are critical regulators of immune responses, particularly in the

differentiation and function of T helper 17 (Th17) cells, which are key drivers of various

autoimmune and inflammatory diseases. By binding to the ligand-binding domains of RORα

and RORγ, SR1001 modulates their transcriptional activity, leading to the suppression of pro-

inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide

provides a comprehensive overview of SR1001, including its mechanism of action, quantitative

binding and activity data, detailed experimental protocols for its characterization, and a visual

representation of its effects on cellular signaling pathways.

Introduction
The Retinoic acid receptor-related Orphan Receptors RORα and RORγ are members of the

nuclear receptor superfamily of transcription factors. They play pivotal roles in a variety of

physiological processes, including development, metabolism, and circadian rhythm. Crucially,

RORγt, an isoform of RORγ, is the master regulator of Th17 cell differentiation. Th17 cells are a

subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, IL-

21, and IL-22. Dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous
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autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, psoriasis, and

inflammatory bowel disease.

SR1001 has emerged as a valuable chemical probe for studying the biology of RORα and

RORγ and as a lead compound for the development of novel therapeutics targeting Th17-

mediated pathologies. Its ability to specifically suppress the transcriptional activity of these

receptors makes it a powerful tool for dissecting the molecular mechanisms underlying Th17

cell function and for evaluating the therapeutic potential of RORα/γ inverse agonism.

Mechanism of Action
SR1001 functions as an inverse agonist by binding to the ligand-binding domain (LBD) of

RORα and RORγ. This binding event induces a conformational change in the receptor, which

leads to:

Inhibition of Co-activator Recruitment: In their active state, RORs recruit co-activator proteins

that are essential for initiating gene transcription. SR1001 binding sterically hinders the

interaction between the ROR LBD and co-activator proteins, such as TRAP220.[1]

Recruitment of Co-repressors: The conformational change induced by SR1001 promotes the

recruitment of co-repressor complexes to the ROR LBD. These complexes actively suppress

gene transcription.

This dual action of blocking co-activator binding and recruiting co-repressors results in a potent

suppression of the transcriptional activity of RORα and RORγ, leading to a downstream

reduction in the expression of their target genes, most notably IL17A.
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SR1001 in the Context of Th17 Differentiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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